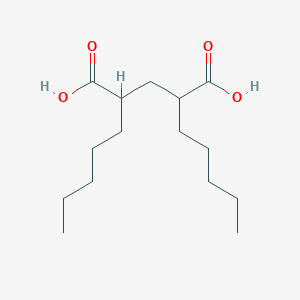

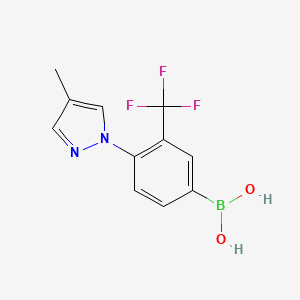

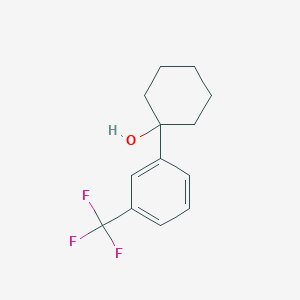

![molecular formula C11H16N8O8 B14074326 1-[4-(Hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea](/img/structure/B14074326.png)

1-[4-(Hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazolidinyl urea is a widely used antimicrobial preservative in cosmetics and personal care products. It is known for its ability to release formaldehyde, which acts as a potent antimicrobial agent. This compound is chemically related to diazolidinyl urea and is often used in conjunction with other preservatives to enhance its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazolidinyl urea is synthesized through the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated to yield the final product .

Industrial Production Methods: Commercial production of imidazolidinyl urea involves the same basic synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and consistency of the product. The final product is a mixture of different formaldehyde addition products, including polymers .

Chemical Reactions Analysis

Types of Reactions: Imidazolidinyl urea primarily undergoes hydrolysis and formaldehyde release reactions. It can also participate in substitution reactions where the hydroxymethyl groups are replaced by other functional groups .

Common Reagents and Conditions:

Hydrolysis: Water and mild acidic or basic conditions.

Formaldehyde Release: Occurs under physiological conditions, especially in the presence of moisture.

Substitution Reactions: Various nucleophiles can react with the hydroxymethyl groups under appropriate conditions.

Major Products:

Hydrolysis: Yields allantoin and formaldehyde.

Formaldehyde Release: Produces formaldehyde and a urea derivative.

Substitution Reactions: Forms substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Imidazolidinyl urea has a broad range of applications in scientific research:

Mechanism of Action

Imidazolidinyl urea exerts its antimicrobial effects by releasing formaldehyde, which cross-links with proteins and other molecules in the cell walls of bacteria, preventing their reproduction and causing cell death . This mechanism is effective against a broad spectrum of gram-positive and gram-negative bacteria, as well as yeasts and molds .

Comparison with Similar Compounds

Diazolidinyl Urea: Chemically related and used in similar applications.

DMDM Hydantoin: Another formaldehyde-releasing preservative used in cosmetics and personal care products.

Quaternium-15: A formaldehyde-releasing compound with similar antimicrobial properties.

Uniqueness: Imidazolidinyl urea is unique in its balanced formaldehyde release, providing effective antimicrobial action while minimizing potential irritation and sensitization compared to other formaldehyde-releasing preservatives .

Properties

Molecular Formula |

C11H16N8O8 |

|---|---|

Molecular Weight |

388.29 g/mol |

IUPAC Name |

1-[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea |

InChI |

InChI=1S/C11H16N8O8/c20-1-10(4(22)14-8(26)18-10)16-6(24)12-3-13-7(25)17-11(2-21)5(23)15-9(27)19-11/h20-21H,1-3H2,(H2,12,16,24)(H2,13,17,25)(H2,14,18,22,26)(H2,15,19,23,27) |

InChI Key |

GAZOQRUEIUBTNF-UHFFFAOYSA-N |

Canonical SMILES |

C(C1(C(=O)NC(=O)N1)NC(=O)NCNC(=O)NC2(C(=O)NC(=O)N2)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)

![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)